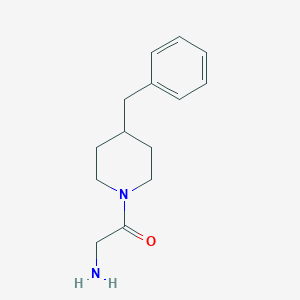

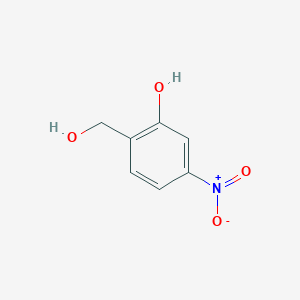

N-(2-Methoxybenzyl)-2-propanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Methoxybenzyl)-2-propanamine” is a synthetic phenethylamine derivative . It’s part of a group of substances known as NBOMes, which are emerging on the global drug market . These substances are associated with untoward effects in people who use drugs . They act as agonists at serotonin 5-HT 2A receptors, affecting cognitive and behavioral processes .

Synthesis Analysis

The synthesis of “N-(2-Methoxybenzyl)-2-propanamine” involves complex chemical reactions. A study has dealt with the differentiation among positional isomers of 25H-NBOMe, a similar compound, using chromatography–mass spectrometry methods . The gas chromatography analysis showed that the isothermal mode was more efficient than the usually applied temperature-programming mode for the separation of the mentioned isomers .Molecular Structure Analysis

The molecular structure of “N-(2-Methoxybenzyl)-2-propanamine” and similar compounds has been studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

“N-(2-Methoxybenzyl)-2-propanamine” undergoes various chemical reactions. For example, it can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Methoxybenzyl)-2-propanamine” are essential for understanding its applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学的研究の応用

Psychedelic Research

“N-(2-Methoxybenzyl)-2-propanamine” is a part of a new series of compounds known as NBOMe-drugs . These drugs have recognized and potent psychedelic effects . They are prevalent in unregulated drug markets and are being studied for their effects and potential applications in psychedelic research .

Neurotoxicity Studies

This compound has been used in studies exploring the neurotoxicity of substituted phenethylamines . These studies aim to understand the mechanisms underlying the neurotoxicity of these substances .

In Vitro Toxicity Profiling

The compound has been used in in vitro studies to evaluate the toxicity profile of psychedelic 2C Phenethylamines and their N-Benzylphenethylamine (NBOMe) analogues . The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs .

Study of Cytotoxic Effects

The compound has been used in studies to evaluate its cytotoxic effects on differentiated SH-SY5Y cells and primary rat cortical cultures . The NBOMe drugs presented higher cytotoxicity than their counterparts .

Oxidative Stress Studies

The compound has been used in studies to evaluate oxidative stress, metabolic and energetic studies were performed to evaluate the main pathways involved in their toxicity .

Serotonin Receptor Pharmacology

The compound has been used in research into the pharmacology of serotonin receptors . The N-methoxybenzylation of 2C compounds markedly increases their affinity for 5-HT 2A receptors .

作用機序

Target of Action

N-(2-Methoxybenzyl)-2-propanamine, also known as 25I-NBOMe, is a potent hallucinogen that exhibits high binding affinity for 5-HT 2A/C and 5-HT 1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as an agonist at the 5-HT 2A/C and 5-HT 1A serotonin receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmitters dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain . The activation of the 5-HT 2A receptor induces a head-twitch response (HTR) in rodents, a behavioral marker of hallucinogen effect in humans .

Biochemical Pathways

The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe affects several biochemical pathways. It leads to an increase in the extracellular levels of DA, 5-HT, and GLU in the rat frontal cortex .

Pharmacokinetics

It is known that the compound easily crosses the blood-brain barrier and accumulates in the brain tissue . Peak drug concentrations are detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound is still present in the brain 8 hours after administration .

Result of Action

The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe leads to a range of molecular and cellular effects. It increases the extracellular levels of DA, 5-HT, and GLU, and enhances the tissue content of 5-HT and 5-HIAA . This results in a range of behavioral effects, including hallucinations, changes in perception, and alterations in mood .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For example, chronic administration of the compound can lead to tolerance, resulting in decreased responsiveness to the drug . Furthermore, the compound’s lipophilicity may influence its bioavailability and distribution in the body .

Safety and Hazards

将来の方向性

The future directions of research on “N-(2-Methoxybenzyl)-2-propanamine” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . There is also a need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRRDWIVPFDOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466464 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)-2-propanamine | |

CAS RN |

756474-36-9 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)